2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S). The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific structural details are not available in the search results .Physical and Chemical Properties Analysis
This compound has a molecular weight of 328.7 g/mol. Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results .Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile have been synthesized and studied for their antimicrobial properties. For instance, derivatives like 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile have shown effectiveness against Gram-positive, Gram-negative bacteria, and fungi (Guna, Bhadani, Purohit, & Purohit, 2015).
Anti-Tubercular Potential
Certain pyridine derivatives, closely related to this compound, have been synthesized and evaluated for their anti-tubercular properties. A compound, 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, showed significant inhibition against Mycobacterium tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
Synthesis and Molecular Structure Optimization
Research has been conducted on synthesizing and characterizing structurally similar compounds, like 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, including their molecular structure optimization and cytotoxicity assays. These studies contribute to understanding the chemical properties and potential therapeutic applications of such compounds (Mabkhot et al., 2016).
Synthesis of Bioactive Compounds for Plastic Industry
Compounds structurally related to this compound have been synthesized for application as antimicrobial agents in the plastic industry. This highlights the potential industrial and practical applications of such chemicals (Zaiton et al., 2018).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic studies have been performed on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a compound with a similar structure. These studies provide insights into the molecular structure and interactions, which are essential for understanding the chemical behavior and potential applications of such compounds (Mary, Pradhan, & James, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2S/c1-8-6-12(14(16,17)18)11(7-19)13(20-8)21-10-4-2-9(15)3-5-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPNCGXLWWMJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC2=CC=C(C=C2)Cl)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.